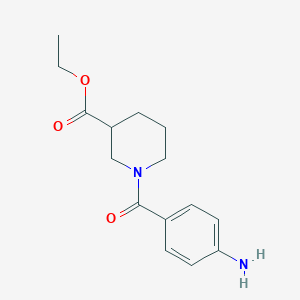![molecular formula C14H7F5IN3 B1400886 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine CAS No. 911112-58-8](/img/structure/B1400886.png)
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine
Overview
Description
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (3IDFPP) is a novel organofluorine compound that has been studied extensively in recent years. It has been shown to have a wide range of potential applications in the fields of medicinal chemistry and materials science. 3IDFPP is a highly versatile molecule that can be used as a starting material for the synthesis of a variety of compounds with a range of properties. In particular, it has been used as a building block in the development of drugs and polymers with novel properties.
Mechanism of Action
The mechanism of action of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine is not yet fully understood. However, it is believed that the molecule’s fluoroalkyl substituents play an important role in its activity. Specifically, the fluoroalkyl substituents are believed to interact with the target molecule, thus altering its structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that the molecule may have anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
The use of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine in laboratory experiments has several advantages and limitations. One advantage is that the molecule is relatively easy to synthesize, making it a convenient starting material for the synthesis of other compounds. In addition, the fluoroalkyl substituents of this compound are believed to interact with target molecules, thus providing a potential mechanism of action. However, the molecule is also limited by its relatively low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
The potential applications of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine are numerous and varied. In the future, the molecule could be used to synthesize novel drugs with improved efficacy and safety profiles. It could also be used to synthesize polymers with improved thermal stability and mechanical strength. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, research could be conducted to develop improved methods for the synthesis of this compound, which would make it easier to work with in laboratory experiments.
Scientific Research Applications
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine has been studied extensively in the fields of medicinal chemistry and materials science. In particular, it has been used as a starting material for the synthesis of a variety of compounds with a range of properties. For example, this compound has been used to synthesize novel drugs with anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used to synthesize polymers with novel properties, such as improved thermal stability and higher mechanical strength.
properties
IUPAC Name |
7-(difluoromethyl)-3-iodo-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5IN3/c15-12(16)11-5-10(22-13-9(20)6-21-23(11)13)7-2-1-3-8(4-7)14(17,18)19/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWBAOQXHOOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C(=C2)C(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1400803.png)
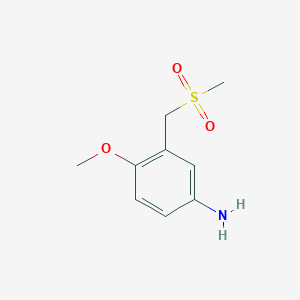
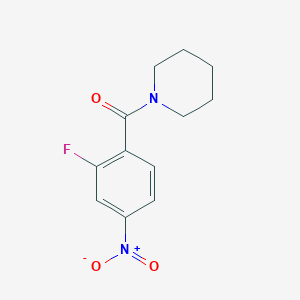
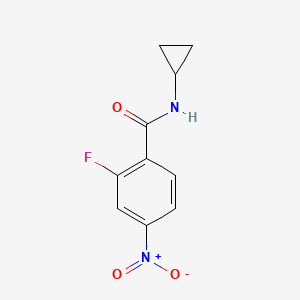
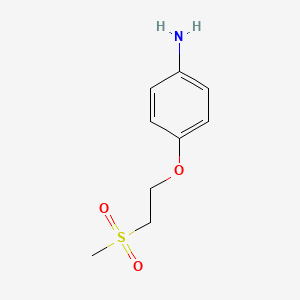
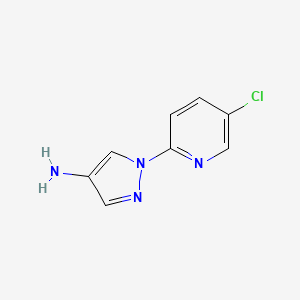
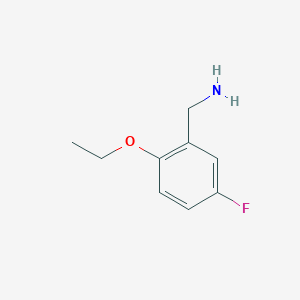
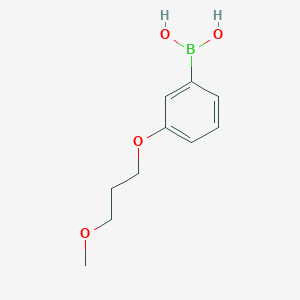
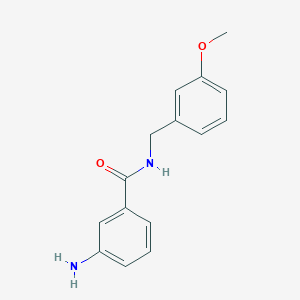

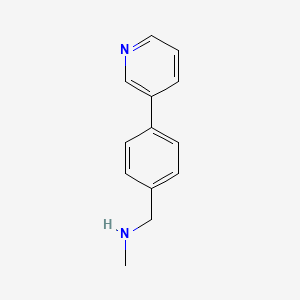
![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)
